1-(3-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(3-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[321]octan-8-yl)sulfonyl)phenyl)ethanone is an intriguing compound with a complex and multifaceted structure It belongs to a class of organic compounds characterized by the presence of a bicyclic structure fused to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone can be synthesized through a multi-step process involving several key reactions. The initial step typically involves the preparation of the bicyclic structure, followed by the introduction of the sulfonamide group through sulfonylation. Reaction conditions often require careful control of temperature, pH, and solvent choice to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and automated systems to precisely manage reaction conditions. The process often includes purification steps such as recrystallization and chromatography to obtain a high-purity final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of sulfone derivatives.
Reduction: Can result in the conversion of sulfonyl groups to sulfide or thiol groups.
Substitution: This reaction can occur at the sulfonamide group, leading to different substituted derivatives.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Conditions typically involve controlled temperatures and specific solvents to favor the desired reaction pathway.
Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. Oxidation may yield sulfone derivatives, reduction can form sulfide or thiol compounds, and substitution reactions can produce a range of substituted phenylsulfonamide derivatives.
Scientific Research Applications
1-(3-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone has numerous applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific biochemical pathways.
Industry: Utilized in the manufacture of specialized chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone is largely dependent on its ability to interact with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and thereby exerting its effects. The sulfonamide group is often critical in this interaction, facilitating the compound's binding to its target.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(3-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone stands out due to its unique bicyclic structure fused with a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Similar compounds include:
1-(3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzene
1-(3-(((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone
1-(3-(((1R,5S)-3-(ethylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone
These compounds share structural similarities but may exhibit different chemical behaviors and biological activities due to variations in their substituent groups.
This compound is clearly as complex as it is fascinating
Properties
IUPAC Name |
1-[3-[[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S2/c1-15(23)16-6-5-9-20(12-16)29(26,27)22-17-10-11-18(22)14-21(13-17)28(24,25)19-7-3-2-4-8-19/h2-9,12,17-18,21H,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHJSUIWQUOHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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